molecular formula C16H9F4NOS B2983047 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 866018-24-8

4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2983047
CAS No.: 866018-24-8
M. Wt: 339.31
InChI Key: SAEFLCQQRXVZPK-UHFFFAOYSA-N
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Description

4-Fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a fluorinated benzothiophene carboxamide derivative characterized by a benzothiophene core substituted with a fluorine atom at the 4-position and a carboxamide group at the 2-position linked to a 3-(trifluoromethyl)phenyl moiety. Its structural features, including the electron-withdrawing trifluoromethyl and fluorine groups, enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .

Properties

IUPAC Name

4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4NOS/c17-12-5-2-6-13-11(12)8-14(23-13)15(22)21-10-4-1-3-9(7-10)16(18,19)20/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEFLCQQRXVZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC=C3S2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate carboxylic acid derivative. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide, while the fluorine atom can be added using fluorinating agents such as Selectfluor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiophenes or derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound's unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the fluorine atom can influence its metabolic stability and bioavailability. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiophene Carboxamide Derivatives

Compound Name Substituents on Benzothiophene Carboxamide-Linked Group Key Structural Differences Reference
Target Compound 4-Fluoro 3-(Trifluoromethyl)phenyl Reference structure
3-Chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide 3-Chloro 4-Sulfamoylphenyl Chloro vs. fluoro; sulfamoyl vs. trifluoromethyl
3-Chloro-6-fluoro-N-(3-methylsulfanylphenyl)-1-benzothiophene-2-carboxamide 3-Chloro, 6-Fluoro 3-Methylsulfanylphenyl Dual halogenation; sulfur-containing substituent
HC-067047 (TRPV4 antagonist) N/A (pyrrole core) 3-(Trifluoromethyl)phenyl Pyrrole vs. benzothiophene core
3-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide 3-Hydroxy 3-(Trifluoromethyl)phenyl Hydroxyl vs. fluoro substitution

Key Observations :

  • Trifluoromethyl vs. Sulfamoyl : The trifluoromethyl group in the target compound improves lipophilicity compared to the polar sulfamoyl group in , favoring blood-brain barrier penetration .

Pharmacological Activity

Key Findings :

  • The target compound shares structural motifs with HC-067047 (TRPV4 antagonist) but lacks the pyrrole moiety critical for HC-067047’s potency .
  • Fluorine substitution (target compound) may confer resistance to oxidative metabolism compared to hydroxylated analogues (e.g., ), extending half-life in vivo.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
Target Compound 363.3 4.2 <10 (aqueous)
3-Chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide 376.8 3.1 45 (aqueous)
HC-067047 447.4 5.8 <5 (aqueous)

Key Insights :

  • The trifluoromethyl group in the target compound increases hydrophobicity (LogP = 4.2) compared to sulfamoyl-containing derivatives (LogP = 3.1) .
  • Low aqueous solubility of the target compound may necessitate formulation enhancements for therapeutic use.

Biological Activity

4-Fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C16H9F4NOS
  • Molecular Weight : 339.31 g/mol
  • CAS Number : 866018-24-8

Biological Activity Overview

The biological activity of this compound is influenced by its structural components, particularly the trifluoromethyl group, which enhances metabolic stability and lipid solubility. This section reviews its activity against various biological targets.

The presence of the trifluoromethyl group contributes to increased interactions with protein targets through:

  • Halogen bonding : Enhances binding affinity to target proteins.
  • Hydrogen bonding : Facilitates interactions with active sites of enzymes.

In Vitro Studies

In vitro studies have assessed the compound's efficacy against several enzyme targets:

Target Enzyme IC50 (μM) Reference
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2
Cyclooxygenase-2 (COX-2)Moderate activity
Lipoxygenase-15 (LOX-15)Moderate activity

Case Studies

  • Cholinesterase Inhibition
    In a study evaluating cholinesterase inhibitors, the compound demonstrated significant inhibition of both AChE and BChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Activity
    The compound's moderate inhibition of COX-2 suggests it may possess anti-inflammatory properties, making it a candidate for further research in pain management therapies.
  • Cytotoxicity Assessment
    Cytotoxicity assays conducted on breast cancer cell lines (MCF-7) revealed that the compound exhibits selective cytotoxic effects, warranting further exploration as an anticancer agent.

Structural Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the benzothiophene scaffold can significantly impact biological activity. The trifluoromethyl substitution not only enhances lipophilicity but also improves binding interactions with enzyme targets.

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